molecular formula C12H16N2O2 B2571226 Ethyl 2-(cyclobutylamino)pyridine-4-carboxylate CAS No. 2248330-45-0

Ethyl 2-(cyclobutylamino)pyridine-4-carboxylate

Cat. No.: B2571226
CAS No.: 2248330-45-0
M. Wt: 220.272
InChI Key: HMUUKOKSEYZFJB-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclobutylamino)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 4-position and a cyclobutylamino group at the 2-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclobutylamino)pyridine-4-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Cyclobutylamino Group: The cyclobutylamino group can be introduced via nucleophilic substitution reactions. For example, 2-chloropyridine can react with cyclobutylamine under basic conditions to form 2-(cyclobutylamino)pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the pyridine ring with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclobutylamino)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Ethyl 2-(cyclobutylamino)pyridine-4-methanol or piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(cyclobutylamino)pyridine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential biological activity.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclobutylamino)pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyclobutylamino group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Ethyl 2-(cyclobutylamino)pyridine-4-carboxylate can be compared with other pyridine derivatives such as:

    Ethyl 2-(methylamino)pyridine-4-carboxylate: Similar structure but with a methylamino group instead of a cyclobutylamino group.

    Ethyl 2-(phenylamino)pyridine-4-carboxylate: Contains a phenylamino group, which may alter its chemical and biological properties.

    Ethyl 2-(pyrrolidinylamino)pyridine-4-carboxylate: Contains a pyrrolidinylamino group, which may affect its pharmacokinetics and pharmacodynamics.

This compound is unique due to the presence of the cyclobutylamino group, which can impart distinct steric and electronic effects, influencing its reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(cyclobutylamino)pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)9-6-7-13-11(8-9)14-10-4-3-5-10/h6-8,10H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUUKOKSEYZFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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